molecular formula C9H10ClNO B12433315 (E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine

(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine

Cat. No.: B12433315
M. Wt: 183.63 g/mol
InChI Key: YVVQXFWTRCZDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine is an organic compound characterized by the presence of a chlorophenyl group and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product through a dehydration step. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to amines or hydroxylamines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine
  • **(E)-N-[1-(4-bromophenyl)propan-2-ylidene]hydroxylamine
  • **(E)-N-[1-(4-fluorophenyl)propan-2-ylidene]hydroxylamine

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it distinct from its bromine and fluorine analogs.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3

InChI Key

YVVQXFWTRCZDQE-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.